molecular formula C7H2Br2FNS B13726483 2,4-Dibromo-5-fluorophenyl isothiocyanate

2,4-Dibromo-5-fluorophenyl isothiocyanate

Cat. No.: B13726483
M. Wt: 310.97 g/mol
InChI Key: XHLIKYXVNNJXSR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-Dibromo-5-fluorophenyl isothiocyanate typically involves the reaction of 2,4-Dibromo-5-fluoroaniline with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2,4-Dibromo-5-fluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Addition Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dibromo-5-fluorophenyl isothiocyanate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea derivatives. This reactivity is exploited in various biochemical assays and labeling techniques .

Comparison with Similar Compounds

2,4-Dibromo-5-fluorophenyl isothiocyanate can be compared with other isothiocyanate compounds such as:

  • 2-Fluorophenyl isothiocyanate
  • 2,6-Difluorophenyl isothiocyanate
  • 2,5-Difluorophenyl isothiocyanate

Compared to these compounds, this compound is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C7H2Br2FNS

Molecular Weight

310.97 g/mol

IUPAC Name

1,5-dibromo-2-fluoro-4-isothiocyanatobenzene

InChI

InChI=1S/C7H2Br2FNS/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-2H

InChI Key

XHLIKYXVNNJXSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)N=C=S

Origin of Product

United States

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